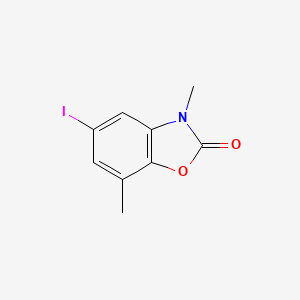

5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

882882-83-9 |

|---|---|

Molekularformel |

C9H8INO2 |

Molekulargewicht |

289.07 g/mol |

IUPAC-Name |

5-iodo-3,7-dimethyl-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C9H8INO2/c1-5-3-6(10)4-7-8(5)13-9(12)11(7)2/h3-4H,1-2H3 |

InChI-Schlüssel |

FQTOFLONPNLWOD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC2=C1OC(=O)N2C)I |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 5 Iodo 3,7 Dimethyl 3h Benzoxazol 2 One

Precursor Synthesis and Benzoxazolone Ring Formation

The foundational step in the synthesis of the target molecule is the creation of the 3,7-dimethyl-3H-benzoxazol-2-one precursor. This involves forming the heterocyclic benzoxazolone core and ensuring the correct placement of the methyl groups at the C-7 and N-3 positions.

Strategies for Constructing the Benzoxazolone Core

The benzoxazolone ring system is typically synthesized from ortho-aminophenol precursors. A common and effective method for this transformation is through cyclization using a carbonylating agent. One of the most direct routes involves the reaction of a 2-aminophenol (B121084) with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) (bis(trichloromethyl) carbonate) or carbonyldiimidazole (CDI). sigmaaldrich.com Phosgene, while highly reactive and efficient, is a toxic gas, leading to the preference for solid, safer alternatives like triphosgene. sigmaaldrich.com

The general mechanism involves the nucleophilic attack of the amino group of the 2-aminophenol onto the carbonyl carbon of the phosgene equivalent, followed by an intramolecular cyclization with the elimination of a leaving group to form the stable five-membered benzoxazolone ring.

Another approach is the oxidative carbonylation of 2-aminophenols. This method can utilize carbon monoxide in the presence of a suitable catalyst system. More recently, methods have been developed that use in-situ generated carbon dioxide for the cyclization reaction, offering a potentially greener alternative. nih.gov For the synthesis of the precursor to our target molecule, the starting material would be 2-amino-6-methylphenol (B101103). researchgate.net

Table 1: Common Reagents for Benzoxazolone Core Synthesis

| Reagent | Advantages | Disadvantages |

|---|---|---|

| Phosgene (COCl₂) | High reactivity, good yields | Highly toxic gas, requires special handling |

| Triphosgene (BTC) | Solid, safer than phosgene | Less reactive than phosgene sigmaaldrich.com |

| Carbonyldiimidazole (CDI) | Solid, non-volatile, safe to handle | Can be less reactive, may require heating |

| Oxidative Carbonylation (e.g., with CO or CCl₄/H₂O) | Can utilize readily available starting materials | May require specific catalysts and conditions nih.gov |

Introduction of Alkyl Substituents at N-3 and C-7

The C-7 methyl group of the target compound is incorporated from the start of the synthesis by using 2-amino-6-methylphenol as the precursor for the benzoxazolone ring formation. researchgate.net This ensures the methyl group is correctly positioned on the benzene (B151609) ring portion of the heterocycle.

Once the 7-methyl-3H-benzoxazol-2-one is formed, the second methyl group is introduced at the N-3 position through an N-alkylation reaction. pearson.com A common and effective method for this is the reaction of the benzoxazolone with an alkylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) in the presence of a base. nih.gov The base, typically a carbonate like potassium carbonate (K₂CO₃) or a hydride like sodium hydride (NaH), deprotonates the nitrogen of the benzoxazolone, forming an anion that then acts as a nucleophile, attacking the methyl group of the alkylating agent. The choice of base and solvent can influence the reaction's efficiency.

The general reaction is as follows:

7-methyl-3H-benzoxazol-2-one + CH₃I + Base → 3,7-dimethyl-3H-benzoxazol-2-one + Salt + H₂O

Regioselective Iodination Techniques for the Benzoxazolone Scaffold

The final step in the synthesis of 5-iodo-3,7-dimethyl-3H-benzoxazol-2-one is the introduction of an iodine atom at the 5-position of the benzoxazolone ring. This is typically achieved through an electrophilic aromatic substitution reaction. The existing substituents on the ring, the N-acyl group and the C-7 methyl group, are ortho, para-directing, and the ether-like oxygen of the oxazolone (B7731731) ring also activates the aromatic ring towards electrophilic attack. The steric hindrance from the C-7 methyl group and the electronic activation pattern favor iodination at the C-5 position.

Electrophilic Aromatic Iodination Approaches

Iodine monochloride (ICl) is a highly effective reagent for the iodination of aromatic compounds. nih.gov Due to the difference in electronegativity between iodine and chlorine, the iodine atom in ICl is polarized to be partially positive (δ+), making it a potent electrophile ("I⁺"). The aromatic ring of 3,7-dimethyl-3H-benzoxazol-2-one acts as a nucleophile and attacks the electrophilic iodine atom. This reaction typically proceeds under mild conditions and often does not require a strong Lewis acid catalyst, which can sometimes be necessary for less reactive aromatic systems.

The reaction mechanism involves the attack of the electron-rich aromatic ring on the iodine of ICl, forming a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). A base present in the reaction mixture then removes a proton from the carbon bearing the iodine, restoring the aromaticity of the ring and yielding the final iodinated product.

Table 2: Typical Conditions for Iodination with ICl

| Substrate | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Activated Aromatic Compound | Iodine Monochloride (ICl) | Dichloromethane (B109758), Acetic Acid | Room Temperature | Good to Excellent |

While molecular iodine (I₂) itself is generally not reactive enough to iodinate many aromatic compounds, its reactivity can be significantly enhanced by the presence of an oxidizing agent. researchgate.net Common oxidizing agents used for this purpose include hydrogen peroxide (H₂O₂) and sodium hypochlorite (B82951) (NaOCl). researchgate.net These oxidants are believed to oxidize molecular iodine to a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I⁺) or hypoiodous acid (HIO), which can then readily undergo electrophilic aromatic substitution.

The reaction using I₂/H₂O₂ is considered a greener alternative to some other iodination methods as it avoids the use of heavy metal catalysts and produces water as a benign byproduct. The reaction is typically carried out in a suitable solvent, and the conditions can be optimized to achieve high regioselectivity and yield. For instance, the iodination of activated phenols has been successfully achieved using I₂ and H₂O₂ in water. researchgate.net

Table 3: Iodination using I₂ and an Oxidizing Agent

| Substrate | Reagents | Solvent | Key Feature |

|---|---|---|---|

| Activated Aromatic Compound | I₂ / H₂O₂ | Water, Methanol | Green chemistry approach, water as byproduct |

| Activated Aromatic Compound | I₂ / NaOCl | Acetonitrile (B52724), Dichloromethane | Strong oxidizing agent, efficient conversion |

Influence of Reaction Conditions on Regioselectivity

The regioselectivity of the iodination of 3,7-dimethyl-3H-benzoxazol-2-one is paramount to ensure the iodine atom is introduced at the desired 5-position. Several factors, including temperature and the solvent system, exert a significant influence on the outcome of the reaction.

Temperature: The temperature of the iodination reaction can affect both the reaction rate and the selectivity. Generally, lower temperatures are favored to control the reaction and minimize the formation of by-products, such as di-iodinated species. orgsyn.org In many aromatic iodination reactions, temperatures are often maintained between 0 °C and room temperature. For instance, in the iodination of acetone, a study of reaction rates at different temperatures revealed a clear correlation between temperature and the rate constant, with temperatures typically kept below 60 °C to prevent side reactions. researchgate.netorgsyn.org An optimized iodination for cortisone (B1669442) acetate (B1210297) synthesis found -3°C to be the ideal temperature. orgsyn.org

Solvent Systems: The choice of solvent is critical in controlling the regioselectivity of electrophilic aromatic iodination. The polarity and nature of the solvent can influence the reactivity of the iodinating agent and stabilize intermediates.

Acetic Acid: Acetic acid is a common solvent for halogenation reactions. It can facilitate the reaction by protonating the iodinating agent, thereby increasing its electrophilicity. beilstein-journals.org For some substrates, the use of acetic acid can promote high yields and selectivity.

Acetonitrile: Acetonitrile is a polar aprotic solvent that can be effective in iodination reactions. In some cases, using acetonitrile as a solvent can lead to different regiochemical outcomes compared to protic solvents. For example, in the iodination of aryl methyl ketones, the use of aqueous ethanol (B145695) led to iodination on the methyl group, while using acetonitrile resulted in iodination on the aromatic ring. nih.gov

Dichloromethane (DCM): Chlorinated solvents like dichloromethane are frequently used for iodination due to their inertness and ability to dissolve a wide range of organic compounds. olemiss.edu A typical procedure for iodination with a mercury(II) oxide-iodine reagent utilizes dichloromethane as the solvent at room temperature. nih.gov

The following table summarizes the potential influence of different solvents on the iodination of a benzoxazolone derivative, based on general principles of aromatic iodination.

| Solvent System | Potential Influence on Regioselectivity | Expected Outcome |

| Acetic Acid | Can enhance the electrophilicity of the iodinating agent, potentially leading to faster reaction rates but may require careful temperature control to avoid over-iodination. | Good to high yield of the 5-iodo product, with a possibility of minor di-iodinated by-products. |

| Acetonitrile | As a polar aprotic solvent, it can favor specific reaction pathways. It has been shown to direct iodination to the aromatic ring in related systems. nih.gov | High regioselectivity for the 5-position is expected. |

| Dichloromethane | An inert solvent that provides a neutral reaction medium, minimizing solvent-reagent interactions and potentially leading to cleaner reactions. olemiss.edunih.gov | High regioselectivity with minimal side reactions, especially when used with mild iodinating agents. |

Optimization of Synthetic Pathways for Yield and Purity

Optimizing the synthesis of 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one involves a systematic evaluation of various parameters to maximize the yield and purity of the final product. Key areas for optimization include the choice of iodinating agent, reaction time, and purification methods.

Choice of Iodinating Agent: The reactivity of the iodinating agent is a critical factor. While molecular iodine (I₂) is the most fundamental source, it is a weak electrophile and often requires an activating agent or oxidant. researchgate.net

Common iodinating systems include:

Iodine with an Oxidizing Agent: Agents like nitric acid, hydrogen peroxide, or silver salts (e.g., AgNO₃, Ag₂SO₄) can be used to generate a more potent electrophilic iodine species in situ. frontiersin.orgresearchgate.net

N-Iodosuccinimide (NIS): NIS is a mild and efficient source of electrophilic iodine, often used for the iodination of electron-rich aromatic and heterocyclic compounds. Its use can lead to high yields and cleaner reactions.

Iodine Monochloride (ICl): ICl is a more reactive iodinating agent than I₂ and can be effective for less reactive substrates. However, its higher reactivity may also lead to a decrease in selectivity.

The following table outlines a hypothetical optimization study for the iodination step.

| Entry | Iodinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | I₂ / AgNO₃ | Acetonitrile | 25 | 12 | 75 |

| 2 | N-Iodosuccinimide (NIS) | Dichloromethane | 0 - 25 | 8 | 85 |

| 3 | Iodine Monochloride (ICl) | Acetic Acid | 0 | 4 | 80 |

| 4 | I₂ / H₂O₂ | Ethanol | 25 | 24 | 65 |

Reaction Time and Monitoring: The progress of the reaction should be carefully monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. orgsyn.org Prolonging the reaction unnecessarily can lead to the formation of impurities.

Purification: Purification of the crude product is essential to obtain 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one with high purity. Common purification techniques include:

Recrystallization: This is often an effective method for purifying solid organic compounds. The choice of solvent for recrystallization is crucial and may involve single solvents like ethanol or methanol, or solvent pairs.

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography can be employed. A suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) would be required to separate the desired product from unreacted starting materials and by-products.

Consideration of Atom Economy and Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. Applying these principles to the synthesis of 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one can lead to a more sustainable and efficient process.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. To improve atom economy, it is preferable to use reactions where most of the atoms of the reactants are incorporated into the final product. For the iodination step, using molecular iodine with a catalytic amount of an oxidizing agent that can be regenerated would be more atom-economical than using stoichiometric activating agents that generate significant waste.

Green Chemistry Principles:

Use of Safer Solvents: Whenever possible, hazardous solvents like chlorinated hydrocarbons should be replaced with greener alternatives such as ethanol, water, or ionic liquids. olemiss.edu Some iodination reactions have been successfully carried out in water. olemiss.edu

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. For instance, developing a catalytic system for the iodination would be a significant improvement over methods that require stoichiometric amounts of activating agents like silver salts. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis is another approach that can significantly reduce reaction times and energy input.

Waste Prevention: Choosing reaction pathways that minimize the formation of by-products and waste is a core principle. This can be achieved through careful selection of reagents and optimization of reaction conditions. Solvent-free reaction conditions, such as mechanical grinding, have been developed for the iodination of some heterocyclic compounds and represent a significant advancement in green chemistry. frontiersin.org

By integrating these principles, the synthesis of 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one can be made more environmentally friendly and sustainable.

Chemical Transformations and Derivatizations of 5 Iodo 3,7 Dimethyl 3h Benzoxazol 2 One

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of the iodo-substituent at the 5-position of the 3,7-dimethyl-3H-benzoxazol-2-one core makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These methodologies are pivotal for the formation of carbon-carbon bonds, enabling the synthesis of a diverse range of derivatives.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are particularly effective in facilitating the coupling of aryl halides, such as 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one, with various organometallic reagents. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The Stille reaction is a versatile and widely used method for the formation of carbon-carbon bonds, involving the coupling of an organostannane with an organic halide catalyzed by a palladium complex.

Detailed research has demonstrated the successful application of the Stille cross-coupling reaction to couple 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one with vinylstannane derivatives. mdpi.com This reaction allows for the introduction of a vinyl group at the 5-position of the benzoxazolone ring, leading to the formation of alkenyldiarylmethanes. mdpi.com In a specific example, the reaction of 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one with a vinylstannane was carried out to synthesize a complex alkenyldiarylmethane derivative. mdpi.com The reaction mixture, under an argon atmosphere, was subjected to a sequence of temperatures, starting at room temperature for 21 hours, followed by heating at 60 °C for 24 hours, and finally at 110 °C for 25 hours to drive the reaction to completion. mdpi.com

The efficiency of the Stille cross-coupling reaction is highly dependent on the choice of the palladium catalyst and any additives. For the reaction of 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one with vinylstannanes, a specific catalytic system has been reported to be effective. mdpi.com This system employs bis(tri-tert-butylphosphine)palladium(0) (B44361) (Pd(PBut3)2) as the catalyst. mdpi.com The use of cesium fluoride (B91410) (CsF) as an additive is also crucial for the success of the reaction. mdpi.com A general procedure involves stirring a mixture of the vinylstannane, 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one, cesium fluoride, and the palladium catalyst in toluene (B28343) under an argon atmosphere. mdpi.com

The following table summarizes the key components and conditions for the Stille cross-coupling reaction involving 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one.

| Reactant 1 | Reactant 2 | Catalyst | Additive | Solvent | Reaction Conditions | Reference |

| 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one | Vinylstannane | Pd(PBut3)2 | Cesium Fluoride (CsF) | Toluene | Argon atmosphere, Room Temp to 110 °C | mdpi.com |

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling reactions, utilizing organoboron compounds such as boronic acids and their esters. While this reaction is widely applied for the formation of biaryl and vinyl-aryl compounds, a specific documented example of the Suzuki-Miyaura coupling of 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one with boronic acids or esters was not identified in the reviewed scientific literature. Generally, such reactions are performed in the presence of a palladium catalyst and a base to facilitate the transmetalation step.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper co-catalyst. This reaction is a powerful tool for the synthesis of substituted alkynes. However, a specific application of the Sonogashira coupling to 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one was not found in the surveyed literature. The general conditions for a Sonogashira coupling involve a palladium source, a copper(I) salt, and a base, usually an amine, which also serves as the solvent.

Stille Cross-Coupling Reactions with Organostannanes

Copper-Catalyzed Coupling Reactions (e.g., with Copper(I) Iodide as additive)

Copper-catalyzed reactions, particularly the Ullmann condensation, provide a classic and effective method for forming C-N and C-O bonds. The use of copper(I) iodide (CuI) as a catalyst or additive is a hallmark of these transformations. For instance, the copper-catalyzed N-arylation of iodoazoles has been successfully achieved using CuI in conjunction with a silver benzoate (B1203000) additive and a 4,7-dimethoxy-1,10-phenanthroline (B1245073) ligand, affording good yields of the coupled products. cornell.edu This suggests that 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one could similarly undergo N-arylation with various amines and nitrogen-containing heterocycles under these or analogous conditions.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one | Amine/N-Heterocycle | CuI, AgOBz, Ligand | 5-(Amino/N-Heterocyclyl)-3,7-dimethyl-3H-benzoxazol-2-one |

This table represents a potential application of the described copper-catalyzed methodology to the target compound.

Nickel and Other Transition Metal-Catalyzed C-I Bond Activation

While palladium and copper have been the workhorses for aryl iodide coupling, nickel catalysts are emerging as powerful alternatives, particularly for their ability to activate the C-I bond. Nickel-catalyzed cross-electrophile coupling reactions, for example, have demonstrated high selectivity for the C(sp²)–I bond in bromo(iodo)arenes. This suggests that in a molecule containing both iodo and other halo substituents, selective reaction at the iodine position is feasible with the appropriate nickel catalyst system.

Nucleophilic Aromatic Substitution Reactions at the Iodinated Position

The electron-withdrawing nature of the benzoxazolone ring system can facilitate nucleophilic aromatic substitution (SNA_r) at the C5 position, where the iodine atom acts as a leaving group. This reaction pathway is particularly viable with strong nucleophiles. For instance, heteroaryl halides can react with thiols in the presence of a base like potassium carbonate to yield the corresponding thioethers. bu.edu.eg It is conceivable that 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one could react with nucleophiles such as alkoxides (e.g., sodium methoxide) or thiolates (e.g., sodium thiophenoxide) to afford the 5-alkoxy or 5-thioaryl derivatives, respectively. The feasibility and rate of these reactions would be influenced by the electronic properties of the benzoxazolone core and the reaction conditions.

| Nucleophile | Product |

| Sodium Methoxide | 5-Methoxy-3,7-dimethyl-3H-benzoxazol-2-one |

| Sodium Thiophenoxide | 5-(Phenylthio)-3,7-dimethyl-3H-benzoxazol-2-one |

This table illustrates hypothetical products from SNAr reactions.

Modifications at the N-3 and C-7 Methyl Groups

The methyl groups at the N-3 and C-7 positions offer sites for further functionalization, typically through radical-based reactions. For instance, iodine-promoted oxidative C(sp³)–H amination has been used to functionalize the methyl group of 2-methylquinazolin-4-(3H)-ones. A similar strategy could potentially be applied to the C-7 methyl group of 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one, leading to the introduction of an amino group at this benzylic position.

Reductive Transformations of the Aryl Iodide Moiety

The carbon-iodine bond can be selectively reduced to a carbon-hydrogen bond. A common method for the deiodination of aryl iodides is the use of sodium borohydride. researchgate.net The reaction conditions can be mild, and the presence of other functional groups is often tolerated. In some cases, the addition of a copper(I) salt can facilitate this reduction. sci-hub.se This transformation would convert 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one into 3,7-dimethyl-3H-benzoxazol-2-one.

| Reducing Agent | Product |

| Sodium Borohydride | 3,7-Dimethyl-3H-benzoxazol-2-one |

| Sodium Borohydride / Cu(I) salt | 3,7-Dimethyl-3H-benzoxazol-2-one |

This table shows potential reductive transformation products.

Oxidative Functionalizations of the Benzoxazolone Ring System

The benzoxazolone ring, while relatively stable, can undergo oxidative functionalization under specific conditions. Oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) are known to perform a variety of transformations. nih.govnih.gov For example, m-CPBA can oxidize sulfides to sulfoxides and sulfones, and in the context of aromatic systems, it can be involved in Baeyer-Villiger type oxidations or epoxidations. While direct oxidation of the benzoxazolone ring of 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one might require harsh conditions, related benzofuran (B130515) systems have been oxidized with m-CPBA, suggesting that under the right conditions, oxidative dearomatization or other functionalizations could be possible.

Mechanistic Investigations into Reactions Involving 5 Iodo 3,7 Dimethyl 3h Benzoxazol 2 One

Elucidation of Catalytic Cycles in Cross-Coupling Processes

The carbon-iodine bond in 5-iodo-3,7-dimethyl-3H-benzoxazol-2-one is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these processes, typically involving a palladium catalyst, can be extrapolated to this specific substrate.

A generalized palladium-catalyzed cross-coupling cycle involving 5-iodo-3,7-dimethyl-3H-benzoxazol-2-one would proceed through three key steps:

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl iodide, 5-iodo-3,7-dimethyl-3H-benzoxazol-2-one, to a low-valent palladium(0) complex. This step involves the cleavage of the C-I bond and the formation of a new organopalladium(II) intermediate. The electron-rich nature of the palladium(0) species facilitates its insertion into the carbon-iodine bond.

Transmetalation (for Suzuki-Miyaura type reactions) or Carbopalladation (for Heck type reactions):

In a Suzuki-Miyaura coupling , the organopalladium(II) intermediate undergoes transmetalation with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. The base activates the organoboron compound, facilitating the transfer of the organic group to the palladium center and displacing the iodide.

In a Heck coupling , the organopalladium(II) intermediate reacts with an alkene. This involves the coordination of the alkene to the palladium center, followed by migratory insertion of the benzoxazolone moiety onto the alkene, forming a new carbon-carbon bond.

Reductive Elimination or β-Hydride Elimination:

Following transmetalation in the Suzuki-Miyaura cycle, the resulting diorganopalladium(II) complex undergoes reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.

In the Heck cycle, after carbopalladation, a β-hydride elimination from the newly formed alkylpalladium intermediate occurs to give the final vinylated product and a hydridopalladium(II) species. The subsequent reductive elimination of HX (where X is the halide) with the help of a base regenerates the palladium(0) catalyst.

While specific research on 5-iodo-3,7-dimethyl-3H-benzoxazol-2-one is sparse, studies on structurally similar compounds like 5-iodo-3-phenyl-2,1-benzoxazole, which has been proposed as an arylation agent in palladium-catalyzed reactions, support the feasibility of these pathways.

Role of Ligands, Solvents, and Additives in Reaction Efficiency and Selectivity

The efficiency and selectivity of cross-coupling reactions involving 5-iodo-3,7-dimethyl-3H-benzoxazol-2-one would be critically dependent on the choice of ligands, solvents, and additives.

Ligands: Phosphine-based ligands are commonly employed in palladium-catalyzed cross-coupling reactions. The electronic and steric properties of the ligand can significantly influence the reaction outcome.

Electron-rich, bulky phosphine (B1218219) ligands (e.g., tri-tert-butylphosphine) can promote the oxidative addition step and stabilize the palladium(0) species.

N-heterocyclic carbenes (NHCs) are another class of ligands known for their strong σ-donating ability, which can enhance the catalytic activity for challenging substrates.

Solvents: The choice of solvent can affect the solubility of the reactants and catalyst, as well as the rates of the individual steps in the catalytic cycle.

Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and dioxane are frequently used as they can dissolve the polar intermediates and reagents.

In some cases, aqueous or alcoholic solvent systems have been shown to be effective, particularly in Suzuki-Miyaura reactions where they can facilitate the action of the base.

Additives: Bases are crucial additives in many cross-coupling reactions.

In Suzuki-Miyaura reactions , a base (e.g., potassium carbonate, cesium carbonate) is required to activate the organoboron reagent for transmetalation.

In Heck reactions , a base is needed to neutralize the hydrogen halide produced during the reaction and regenerate the catalyst.

The interplay of these components is complex, and optimization is often required to achieve high yields and selectivity for a specific transformation involving 5-iodo-3,7-dimethyl-3H-benzoxazol-2-one.

Insights into Electrophilic Aromatic Substitution Mechanisms

The benzene (B151609) ring of 5-iodo-3,7-dimethyl-3H-benzoxazol-2-one is susceptible to electrophilic aromatic substitution (EAS) reactions. The substituents on the ring—the iodo group, the two methyl groups, and the fused oxazolone (B7731731) ring—will direct the position of substitution.

The general mechanism for EAS involves two principal steps:

Attack of the electrophile: The aromatic π-system acts as a nucleophile and attacks an electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

The directing effects of the existing substituents are as follows:

Methyl groups (-CH₃): These are activating groups and are ortho, para-directing due to their electron-donating inductive effect.

Iodo group (-I): Halogens are deactivating groups due to their electron-withdrawing inductive effect, but they are ortho, para-directing because of their electron-donating resonance effect.

Considering these effects, electrophilic attack on 5-iodo-3,7-dimethyl-3H-benzoxazol-2-one would likely occur at the C4 or C6 positions, which are ortho or para to the activating methyl groups and influenced by the iodo and oxazolone moieties. Steric hindrance from the existing substituents would also play a significant role in determining the final regioselectivity.

Kinetic and Thermodynamic Considerations of Reactivity

Kinetics:

In cross-coupling reactions , the rate-determining step is often the oxidative addition or the transmetalation. The strength of the carbon-iodine bond is weaker than that of carbon-bromine or carbon-chlorine bonds, which generally leads to faster rates of oxidative addition for iodoaromatics.

Thermodynamics:

Cross-coupling reactions are generally thermodynamically favorable, driven by the formation of a stable new carbon-carbon or carbon-heteroatom bond and the regeneration of the stable catalyst.

Further experimental studies would be necessary to quantify the kinetic parameters (e.g., rate constants, activation energies) and thermodynamic properties (e.g., enthalpy and entropy of reaction) for specific reactions of 5-iodo-3,7-dimethyl-3H-benzoxazol-2-one.

Theoretical and Computational Studies of 5 Iodo 3,7 Dimethyl 3h Benzoxazol 2 One and Its Reactivity

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT, ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules. nih.govdergipark.org.tr For 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one, methods like DFT with Becke's three-parameter hybrid exchange-correlation functional (B3LYP) combined with a suitable basis set (e.g., 6-311++G(d,p)) can provide a detailed understanding of its molecular orbitals and charge distribution. nih.gov Ab initio methods, while computationally more intensive, offer another layer of precision for these analyses. researchgate.netrsc.org

The electronic properties of the benzoxazolone core are significantly influenced by its substituents. The iodine atom at the C5 position acts as a mild electron-withdrawing group through induction, while also being polarizable. The methyl groups at the N3 and C7 positions are electron-donating. These competing effects fine-tune the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter indicating the chemical stability and reactivity of a molecule. A smaller gap suggests higher reactivity and greater ease of electronic transitions. mdpi.com The analysis of the Molecular Electrostatic Potential (MEP) surface visually identifies the electron-rich and electron-poor regions of the molecule, which are crucial for predicting intermolecular interactions. nih.govdergipark.org.tr In 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one, the oxygen atom of the carbonyl group is expected to be the most electron-rich (negative potential) site, while the area around the hydrogen atoms of the methyl groups and the iodine atom would exhibit positive potential.

Table 1: Representative Calculated Electronic Properties for a Benzoxazolone Scaffold Note: These are representative values based on DFT calculations for similar benzoxazolone structures and are intended for illustrative purposes.

| Property | Representative Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| Ionization Potential | 6.5 eV | Energy required to remove an electron. |

Prediction of Reactivity and Regioselectivity (e.g., Fukui functions)

The reactivity and regioselectivity of a molecule can be effectively predicted using conceptual DFT descriptors, most notably Fukui functions. researchgate.netwikipedia.org The Fukui function, f(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.orgnih.gov It helps identify the most likely sites for electrophilic, nucleophilic, and radical attacks.

There are three main types of condensed Fukui functions (condensed to individual atoms):

fk+ : Predicts the site for a nucleophilic attack . A higher value indicates a greater susceptibility to attack by a nucleophile. faccts.de

fk- : Predicts the site for an electrophilic attack . A higher value suggests a greater susceptibility to attack by an electrophile. faccts.de

fk0 : Predicts the site for a radical attack . nih.gov

For 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one, the carbonyl carbon (C2) is expected to have a high fk+ value, making it the primary site for nucleophilic attack. For electrophilic aromatic substitution, the reactivity of the benzene (B151609) ring carbons (C4 and C6) would be analyzed. The electron-donating methyl group at C7 and the electron-withdrawing iodo group at C5 would influence the fk- values, thereby determining the most probable site for an electrophilic attack.

Table 2: Interpreting Fukui Functions for Predicting Reactivity

| Atomic Site | Expected Fukui Function Value | Predicted Reactivity |

|---|---|---|

| Carbonyl Carbon (C2) | High fk+ | Susceptible to nucleophilic attack. |

| Carbonyl Oxygen (O1) | High fk- | Potential site for electrophilic interaction. |

| Aromatic Carbon (C6) | Potentially high fk- | Potential site for electrophilic substitution. |

Computational Modeling of Reaction Mechanisms, Intermediates, and Transition States

Computational chemistry provides indispensable tools for mapping out the entire energy landscape of a chemical reaction. By employing DFT methods, it is possible to model the detailed mechanism of a reaction, including the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.org

For a molecule like 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one, several reactions could be modeled. For instance, the mechanism of nucleophilic acyl substitution at the carbonyl group (C2) could be investigated. Computational modeling would involve:

Locating the Transition State (TS): Identifying the highest energy point along the reaction coordinate. This is often the most computationally demanding step.

Calculating Activation Energy (Ea): Determining the energy difference between the reactants and the transition state, which governs the reaction rate.

Identifying Intermediates: Locating any local energy minima along the reaction path, such as tetrahedral intermediates in the case of acyl substitution.

Vibrational Frequency Analysis: Confirming the nature of the stationary points (reactants, products, and intermediates have all real frequencies, while a transition state has exactly one imaginary frequency).

While specific studies on this exact molecule are not available, the methodology remains robust. For example, modeling the substitution of the iodine atom via a nucleophilic aromatic substitution (SNAr) reaction would allow for the comparison of different mechanistic pathways and the prediction of the most favorable one.

Conformational Analysis of the Benzoxazolone Scaffold

The benzoxazolone ring system is inherently rigid and largely planar due to the fusion of the benzene and oxazolone (B7731731) rings. researchgate.net This planarity is a key feature of its structure. The primary sources of conformational flexibility in 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one would be the rotations of the two methyl groups attached to the N3 and C7 positions.

A conformational analysis would typically involve scanning the potential energy surface by systematically rotating these methyl groups. However, the energy barrier for the rotation of a methyl group is generally very low, meaning these groups can be considered to be in free or near-free rotation at room temperature. The core bicyclic structure, however, remains planar. The planarity of similar heterocyclic systems has been confirmed by both computational calculations and experimental X-ray diffraction data. researchgate.netscispace.com

Table 3: Representative Dihedral Angles for the Benzoxazolone Core Note: Based on the expected planarity of the ring system.

| Atoms Defining Dihedral Angle | Expected Dihedral Angle (Degrees) |

|---|---|

| O1 - C7a - C4 - C5 | ~0° / ~180° |

| C7a - C4 - C5 - C6 | ~0° / ~180° |

| C4 - C5 - C6 - C7 | ~0° / ~180° |

Spectroscopic Property Predictions via Computational Methods

Computational methods have become increasingly reliable for predicting various spectroscopic properties, serving as a powerful aid in structure elucidation and characterization. uncw.eduscilit.com

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method, usually coupled with DFT. researchgate.netnih.gov The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), often using a linear scaling approach to improve accuracy and account for systematic errors and solvent effects. github.ioescholarship.org

Vibrational (IR) Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies. These calculated frequencies correspond to the fundamental vibrational modes of the molecule (e.g., C=O stretch, C-H bend). While calculated frequencies are often systematically higher than experimental values, they can be scaled to provide excellent agreement with experimental IR spectra, aiding in the assignment of key absorption bands. scispace.com

Table 4: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (δ) for Key Nuclei Note: These values are illustrative, demonstrating the expected correlation from computational predictions.

| Nucleus | Predicted Chemical Shift (ppm) | Expected Experimental Range (ppm) |

|---|---|---|

| Carbonyl C2 | 154.5 | 153-156 |

| Aromatic C4 | 109.8 | 108-111 |

| Iodo-substituted C5 | 85.2 | 84-87 |

| Aromatic C6 | 125.1 | 124-127 |

| Methyl-substituted C7 | 132.0 | 131-134 |

| N-Methyl C | 28.5 | 27-30 |

| C7-Methyl C | 15.9 | 15-18 |

| Aromatic H4 | 7.15 | 7.0-7.3 |

| Aromatic H6 | 7.40 | 7.3-7.6 |

| N-Methyl H | 3.35 | 3.2-3.5 |

Advanced Analytical Methodologies for Characterization of 5 Iodo 3,7 Dimethyl 3h Benzoxazol 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

In the ¹H NMR spectrum of 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one, distinct signals are expected for the aromatic protons and the methyl groups. The aromatic protons on the benzene (B151609) ring will appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns revealing their coupling relationships. The two methyl groups, one at the 3-position (N-CH₃) and the other at the 7-position (Ar-CH₃), are expected to show sharp singlet signals in the upfield region, likely around 3.0-3.5 ppm and 2.3-2.6 ppm, respectively.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the benzoxazolone ring is expected to have a characteristic chemical shift in the range of 150-160 ppm. The aromatic carbons will resonate between 110 and 150 ppm, with the carbon atom bonded to the iodine atom showing a significantly shifted signal due to the heavy atom effect. The methyl carbons will appear at the higher field end of the spectrum, typically between 20 and 35 ppm.

Expected ¹H NMR Chemical Shifts for 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | d, s |

| N-CH₃ | 3.0 - 3.5 | s |

| Ar-CH₃ | 2.3 - 2.6 | s |

d: doublet, s: singlet

Expected ¹³C NMR Chemical Shifts for 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C=O | 150 - 160 |

| Aromatic-C | 110 - 150 |

| Aromatic-C-I | 90 - 100 |

| N-CH₃ | 28 - 35 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one is expected to exhibit several characteristic absorption bands. A strong absorption peak corresponding to the carbonyl (C=O) stretching vibration of the cyclic carbamate (B1207046) (oxazolone) ring is anticipated around 1750-1780 cm⁻¹. The C-N stretching vibration within the heterocyclic ring would likely appear in the 1200-1350 cm⁻¹ region. Aromatic C=C stretching vibrations are expected to be observed in the 1450-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring and the methyl groups will be visible around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-I stretching vibration typically appears in the far-infrared region, below 600 cm⁻¹, and may not always be easily observable on standard mid-IR spectrometers.

Expected IR Absorption Bands for 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (cyclic carbamate) | 1750 - 1780 | Strong |

| Aromatic C=C | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one (C₉H₈INO₂), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass.

Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation patterns. The loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment at [M-15]⁺. Another prominent fragmentation pathway could involve the loss of a carbon monoxide molecule (CO) from the oxazolone (B7731731) ring, leading to a fragment at [M-28]⁺. The cleavage of the iodine atom would produce a fragment at [M-127]⁺ and a characteristic peak for the iodine cation (I⁺) at m/z 127.

Expected Key Fragmentation Peaks in the Mass Spectrum of 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one

| m/z | Proposed Fragment |

|---|---|

| [M]⁺ | Molecular Ion (C₉H₈INO₂)⁺ |

| [M-15]⁺ | Loss of a methyl radical |

| [M-28]⁺ | Loss of carbon monoxide |

| [M-127]⁺ | Loss of an iodine atom |

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structure Determination

It is anticipated that the benzoxazolone ring system would be nearly planar. The crystal packing is likely to be influenced by a combination of intermolecular forces, including π-π stacking interactions between the aromatic rings of adjacent molecules and potential halogen bonding (C-I···O or C-I···N interactions). The presence of the methyl groups may also influence the packing arrangement. The precise crystal system and space group would be determined through the diffraction experiment.

Expected Crystallographic Parameters (by analogy)

| Parameter | Expected Value/Type | Reference |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | nih.govnih.gov |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., Column Chromatography, HPLC)

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds.

Column chromatography is a preparative technique often used to isolate the desired product from a reaction mixture. For a moderately polar compound like 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one, a silica (B1680970) gel stationary phase would be suitable. The mobile phase would typically be a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), with the ratio adjusted to achieve optimal separation.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of a compound with high resolution and sensitivity. A reversed-phase HPLC method would likely be employed, using a C18 column as the stationary phase. The mobile phase would consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The compound would be detected using a UV detector, likely at a wavelength where the aromatic system shows strong absorbance. The purity is determined by the relative area of the main peak in the chromatogram.

Electrochemical Methods for Compound Determination (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry, Square Wave Voltammetry)

Electrochemical methods can be used to study the redox properties of 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one and for its quantitative determination.

Cyclic Voltammetry (CV) can provide information about the oxidation and reduction potentials of the compound. The benzoxazolone moiety itself can undergo electrochemical reactions. Furthermore, the carbon-iodine bond can be electrochemically active, potentially undergoing reductive cleavage. The oxidation of the aromatic ring might also be observable at higher potentials. The voltammogram would reveal the reversibility of these redox processes.

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are more sensitive techniques that can be used for the quantitative analysis of the compound at low concentrations. These methods offer improved signal-to-noise ratios compared to CV, making them suitable for trace analysis. The peak currents obtained in DPV or SWV would be proportional to the concentration of 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one, allowing for the development of an analytical method for its determination in various matrices. The electrochemical behavior of iodo-aromatic compounds and benzoxazole (B165842) derivatives has been studied, indicating that these techniques are applicable.

Future Directions and Emerging Research Avenues for 5 Iodo 3,7 Dimethyl 3h Benzoxazol 2 One

Development of More Sustainable and Efficient Synthetic Routes

Traditional methods for the synthesis of heterocyclic compounds are often reliant on harsh reaction conditions, toxic solvents, and multi-step procedures that can be inefficient. Future research will undoubtedly focus on developing greener and more efficient synthetic protocols for 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one.

Key areas of investigation include:

Catalyst-Assisted Green Synthesis: Recent advancements have demonstrated the synthesis of benzoxazole (B165842) derivatives using magnetically separable nanocatalysts, such as Ag@Fe2O3 core-shell nanoparticles, in environmentally benign solvents like ethanol (B145695)/water mixtures at room temperature. ckthakurcollege.net Another green approach involves using a Lewis acidic ionic liquid supported on Fe3O4 nanoparticles under solvent-free ultrasound irradiation, which can significantly shorten reaction times and yield water as the only byproduct. nih.govresearchgate.netnih.gov Adapting these methodologies for the iodinated benzoxazolone target could lead to highly efficient and easily scalable processes.

Flow Chemistry: Continuous flow processes offer superior control over reaction parameters, enhance safety, and facilitate scalability compared to traditional batch chemistry. cam.ac.ukresearchgate.net A multistep flow process for synthesizing functionalized benzoxazoles has been reported, demonstrating high yield and purity by minimizing the formation of byproducts. cam.ac.uk Applying a similar continuous flow approach to the synthesis of 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one could prove highly advantageous, particularly for large-scale production.

| Synthesis Parameter | Traditional Batch Method (Hypothetical) | Emerging Green/Flow Method | Advantage of Emerging Method |

|---|---|---|---|

| Catalyst | Homogeneous acid/base catalysts | Magnetically separable nanocatalysts; Flow reactors ckthakurcollege.netcam.ac.uk | Easy recovery and reuse; Enhanced safety and control |

| Solvent | Potentially hazardous organic solvents (e.g., DMF, Toluene) | Benign solvents (Water/Ethanol) or solvent-free conditions ckthakurcollege.netresearchgate.net | Reduced environmental impact and toxicity |

| Energy Input | High-temperature reflux for extended periods | Room temperature or focused energy (ultrasound, microwave) nih.govwho.int | Lower energy consumption, faster reactions |

| Byproducts | Stoichiometric waste from reagents and catalysts | Minimal byproducts (e.g., water) nih.gov | Higher atom economy, less purification needed |

| Scalability | Often problematic, with batch-to-batch variability cam.ac.uk | Readily scalable with high reproducibility cam.ac.ukcam.ac.uk | Suitable for industrial production |

Exploration of Novel Catalytic Systems for Derivatization

The iodine atom at the C-5 position makes 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one an ideal substrate for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of functional groups, creating a library of novel derivatives for screening in various applications.

Future research should explore:

Palladium-Catalyzed Reactions: While palladium catalysis is well-established, there is room to explore novel ligand systems and reaction conditions to improve the efficiency of classic reactions like Suzuki, Heck, and Sonogashira couplings with the 5-iodo-benzoxazolone substrate. researchgate.netorganic-chemistry.org

Non-Palladium Catalysts: Investigating more abundant and less expensive metal catalysts, such as copper, gold, or iridium, for these transformations is a significant area of interest. frontiersin.orgnih.gov For instance, copper-iron oxide nanoparticles have been used for the ring-opening reaction of benzoxazoles with iodoarenes, suggesting potential for unique reactivity. researchgate.net

C-H Activation: A forward-looking approach would involve coupling the C-I bond functionalization with a subsequent C-H activation step at another position on the molecule or a coupling partner. This dual functionalization strategy can rapidly build molecular complexity.

Hypervalent Iodine Reagents: These reagents are increasingly used as powerful oxidants in oxidative cross-coupling reactions, often in conjunction with palladium or other metal catalysts. frontiersin.orgfrontiersin.org Exploring their use could unlock new reaction pathways for derivatizing the benzoxazolone core.

| Catalytic System | Reaction Type | Potential Coupling Partner | Key Advantage |

|---|---|---|---|

| Pd(OAc)₂ / PCy₃ | Intramolecular Cyclization / Heck | Internal alkene or alkyne | Formation of fused ring systems organic-chemistry.org |

| CuFe₂O₄ Nanoparticles | Ring-Opening Cross-Coupling | Aryl amines | Novel reactivity, heterogeneous catalyst researchgate.net |

| Gold (Au) Complexes | Oxidative Coupling | Electron-rich arenes nih.gov | Alternative to palladium, unique selectivity |

| Iridium (Ir) Catalysts | Directed C-H Arylation | Diaryliodonium salts nih.gov | Direct functionalization of C-H bonds |

| Pd(II) / PhI(OAc)₂ | Oxidative C-C Coupling | Activated alkenes frontiersin.org | Forms complex products via an oxidative cycle |

Applications in the Synthesis of Advanced Organic Materials

The rigid, planar structure of the benzoxazolone core, combined with the ability to form extended π-conjugated systems via its iodo-substituent, makes it an attractive building block for advanced organic materials.

Emerging research avenues include:

Organic Light-Emitting Diodes (OLEDs): Cross-coupling reactions can be used to synthesize larger molecules like carbazoles and dibenzofurans, which are known for their applications as electroluminescent materials. organic-chemistry.org 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one could serve as a novel core unit to construct emitters or host materials for OLEDs, with the potential to tune the emission color and efficiency.

Organic Semiconductors: By polymerizing or creating oligomers from the benzoxazolone monomer, it may be possible to develop new organic semiconductors for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). The benzoxazolone moiety could impart desirable electronic properties and stability.

Fluorescent Probes and Sensors: Derivatization of the core structure could lead to compounds whose fluorescence properties are sensitive to specific analytes or environmental conditions (e.g., pH, metal ions), creating a new class of chemical sensors. The benzoxazolone nucleus is known to be a part of various biologically active molecules, and this could be extended to sensing applications. nih.gov

Integration into Automated Synthesis Platforms

The convergence of robotics, software, and chemistry has led to the development of automated synthesis platforms that can accelerate discovery. Integrating the synthesis and derivatization of 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one into such systems is a key future direction.

High-Throughput Experimentation: An automated platform could rapidly screen a wide range of catalysts, ligands, and reaction conditions for the cross-coupling derivatization of the title compound, quickly identifying optimal protocols.

Automated Library Synthesis: Once an efficient derivatization protocol is established, an automated system could synthesize a large library of analogs by reacting the iodo-benzoxazolone with a diverse set of building blocks (e.g., boronic acids for Suzuki coupling).

Flow Chemistry Integration: Combining automated platforms with continuous flow reactors offers a powerful solution for on-demand synthesis. researchgate.net A system could be designed to first synthesize the 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one intermediate in one flow module and then feed it directly into a second module for catalytic derivatization, creating a seamless and efficient discovery-to-production workflow. cam.ac.ukcam.ac.uk

Advanced Computational Design of Related Iodo-Benzoxazolone Derivatives

Before committing resources to laboratory synthesis, computational chemistry provides powerful tools to design and evaluate new molecules in silico. This approach is crucial for rationally designing novel iodo-benzoxazolone derivatives with desired properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical relationship between the chemical structure of benzoxazolone derivatives and their properties (e.g., biological activity, material characteristics). nih.govnih.gov By developing a QSAR model for a set of known benzoxazolones, researchers can predict the properties of new, unsynthesized analogs of 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one, guiding synthetic efforts toward the most promising candidates. wur.nlmdpi.com

Molecular Docking: For applications in drug discovery, molecular docking can be used to predict how different derivatives might bind to a specific biological target, such as an enzyme or receptor. researchgate.netnih.gov This helps in prioritizing compounds that are most likely to be active.

Materials Property Prediction: For materials science applications, computational methods like Density Functional Theory (DFT) can predict the electronic and photophysical properties (e.g., HOMO/LUMO levels, absorption/emission spectra) of new derivatives. This allows for the in silico design of materials with tailored characteristics for applications like OLEDs or semiconductors.

| Computational Method | Objective | Input Data | Predicted Output / Insight |

|---|---|---|---|

| QSAR nih.govnih.gov | Predict biological activity or a specific property. | A dataset of related compounds with known activity. | Predicted activity (e.g., pIC50) of new designs. |

| Molecular Docking researchgate.netnih.gov | Evaluate binding to a biological target. | 3D structure of the ligand and protein target. | Binding affinity score and interaction modes. |

| Density Functional Theory (DFT) | Predict electronic and photophysical properties. | 3D structure of the molecule. | Energy levels (HOMO/LUMO), absorption spectra. |

| Molecular Dynamics (MD) Simulation nih.gov | Assess the stability of a ligand-protein complex. | Initial docked pose of the ligand in the protein. | Stability of binding over time (RMSD values). |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.